1-(2-chlorobenzoyl)piperidine

Overview

Description

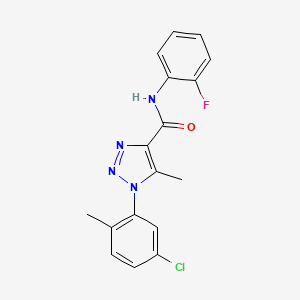

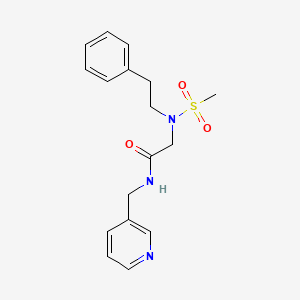

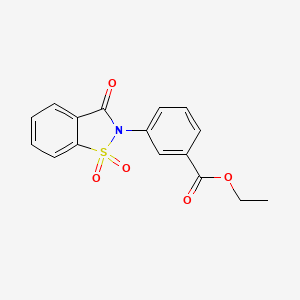

1-(2-chlorobenzoyl)piperidine, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.

Scientific Research Applications

1-(2-chlorobenzoyl)piperidine has been used in scientific research as a tool to study the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine, a neurotransmitter that plays a crucial role in reward and motivation. 1-(2-chlorobenzoyl)piperidine binds to DAT and inhibits its activity, leading to an increase in dopamine levels in the brain. This increase in dopamine can be studied to understand the role of DAT in various neurological disorders such as addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

1-(2-chlorobenzoyl)piperidine acts as a competitive inhibitor of DAT. It binds to the dopamine binding site on DAT and prevents the reuptake of dopamine. As a result, dopamine levels in the synapse increase, leading to enhanced dopaminergic neurotransmission. This increase in dopamine levels can be studied to understand the role of DAT in various neurological disorders.

Biochemical and Physiological Effects:

1-(2-chlorobenzoyl)piperidine has been shown to increase dopamine levels in the brain, leading to enhanced dopaminergic neurotransmission. This increase in dopamine levels can have various physiological effects such as increased locomotor activity, enhanced reward and motivation, and improved cognitive function. However, the long-term effects of 1-(2-chlorobenzoyl)piperidine on the brain and other organs are still not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorobenzoyl)piperidine in lab experiments is its ability to selectively inhibit DAT without affecting other neurotransmitter transporters. This selectivity allows for the specific study of dopamine-related processes in the brain. However, one of the limitations of using 1-(2-chlorobenzoyl)piperidine is its potential toxicity. It has been shown to cause neurotoxicity in animal models, and its long-term effects on the brain and other organs are still not well understood.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)piperidine. One area of research could be the development of more selective and less toxic DAT inhibitors. Another area of research could be the study of the role of DAT in various neurological disorders using 1-(2-chlorobenzoyl)piperidine as a tool. Additionally, the long-term effects of 1-(2-chlorobenzoyl)piperidine on the brain and other organs could be studied to better understand its potential as a therapeutic agent. Overall, 1-(2-chlorobenzoyl)piperidine has the potential to be a valuable tool in scientific research, but more research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 1-(2-chlorobenzoyl)piperidine involves the reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization using a solvent such as ethanol. The purity of the final product can be confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name |

(2-chlorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFPLHGRASGMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176877 | |

| Record name | Piperidine, 1-(2-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 1-(2-chlorobenzoyl)- | |

CAS RN |

22342-21-8 | |

| Record name | Piperidine, 1-(2-chlorobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022342218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(2-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)

![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)

![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)